Tris((2-hydroxyethyl)ammonium) orthoborate

Catalog No.
S13252009
CAS No.
93859-15-5
M.F
C6H24BN3O6
M. Wt
245.09 g/mol
Availability
In Stock
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Tris((2-hydroxyethyl)ammonium) orthoborate

CAS Number

93859-15-5

Product Name

Tris((2-hydroxyethyl)ammonium) orthoborate

IUPAC Name

2-hydroxyethylazanium;borate

Molecular Formula

C6H24BN3O6

Molecular Weight

245.09 g/mol

InChI

InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3

InChI Key

LVGSONGRXPYGLC-UHFFFAOYSA-Q

Canonical SMILES

B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+]

Tris((2-hydroxyethyl)ammonium) orthoborate is a chemical compound with the molecular formula C6H24BN3O6C_6H_{24}BN_3O_6 and a CAS number of 68797-44-4. It is classified as an ionic liquid and is characterized by its colorless to light yellow solid form, low melting point, and high thermal stability. This compound exhibits excellent chemical and electrochemical stability, making it suitable for various applications in energy storage and organic synthesis .

, particularly those involving boron compounds. It is often synthesized through the reaction of fluoroboric acid with 2-hydroxyethylamine under inert conditions to prevent moisture interference . The compound can act as a Lewis acid, facilitating reactions with nucleophiles due to the presence of boron. Additionally, its ionic nature allows it to dissolve in both water and organic solvents, further broadening its reactivity profile.

The synthesis of tris((2-hydroxyethyl)ammonium) orthoborate typically involves the following steps:

  • Reactants: Fluoroboric acid and 2-hydroxyethylamine.
  • Reaction Conditions: The reaction is conducted at room temperature under an inert gas atmosphere to minimize moisture exposure.
  • Procedure: The reactants are mixed in appropriate stoichiometric ratios until a homogeneous solution forms, followed by crystallization to obtain the solid product.

This method allows for the efficient production of the compound while maintaining its desired properties .

Tris((2-hydroxyethyl)ammonium) orthoborate has several significant applications:

  • Electrolyte in Energy Storage: It is used to enhance the performance of lithium batteries, supercapacitors, and fuel cells due to its superior electrochemical properties .
  • Solvent and Catalyst: The compound serves as a solvent and catalyst in organic synthesis, promoting various

Studies on the interactions of tris((2-hydroxyethyl)ammonium) orthoborate with other compounds have shown promising results, particularly in electrochemical systems. Its ionic nature facilitates ionic conduction, making it an effective electrolyte. Additionally, preliminary studies suggest that it may interact favorably with various organic molecules, enhancing reaction rates in catalytic processes .

Tris((2-hydroxyethyl)ammonium) orthoborate shares similarities with several other compounds that contain ammonium groups or boron functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Tris((2-hydroxyethyl)ammonium) citrateC12H29N3O10C_{12}H_{29}N_3O_{10}Used as a chelating agent; higher molecular weight
Tris(2-aminoethyl)amine borateC6H18BNO3C_6H_{18}B_NO_3Contains amino groups; different solubility properties
Tetraethylammonium borateC8H20BNO3C_8H_{20}BNO_3More hydrophobic; used in different solvent systems

Tris((2-hydroxyethyl)ammonium) orthoborate is unique due to its specific combination of hydroxyethyl groups and boron, which contributes to its distinctive properties as an ionic liquid and enhances its applicability in energy storage and organic synthesis .

Molecular Formula and Stoichiometric Composition

The molecular formula of Tris((2-hydroxyethyl)ammonium) orthoborate is established as C₆H₂₄BN₃O₆, with a molecular weight of 245.09 grams per mole [1] [2] [4]. This formulation reflects the stoichiometric arrangement of three 2-hydroxyethylammonium units (C₂H₇NO) associated with one orthoborate unit (BO₃³⁻) [3] [5].

PropertyValueSource Reference
Molecular FormulaC₆H₂₄BN₃O₆ [1] [2] [4]
Molecular Weight245.09 g/mol [1] [2] [4]
Alternative Formula(C₂H₇NO)₃·BH₃O₃ [3] [6]
Canonical SMILESB([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+] [1] [2] [6]
Exact Mass245.17600 [4] [5]

The stoichiometric composition involves a 3:1 molar ratio between the organic cationic component and the inorganic anionic component [3] [7]. Each 2-hydroxyethylammonium cation contributes C₂H₇NO to the overall molecular composition, while the orthoborate anion provides the BO₃³⁻ framework [1] [7]. The compound can alternatively be represented as a coordination complex between boric acid (H₃BO₃) and three molecules of 2-aminoethanol in a 1:3 stoichiometric ratio [3] [7].

The structural framework demonstrates the characteristic properties of protonated amine salts, where the nitrogen atom bears a positive charge due to protonation, while the orthoborate ion carries a triple negative charge to maintain overall electrical neutrality [1] [6]. This charge distribution is fundamental to understanding the compound's ionic character and influences its physical and chemical properties [2] [5].

Structural Isomerism and Stereochemical Considerations

The structural characteristics of Tris((2-hydroxyethyl)ammonium) orthoborate involve multiple stereochemical elements arising from both the cationic and anionic components [8] [9]. The orthoborate anion (BO₃³⁻) adopts a trigonal planar geometry consistent with sp² hybridization of the boron center, resulting in bond angles of approximately 120 degrees [8] [9] [10].

The orthoborate ion exhibits a nearly trigonal planar structure, where the boron atom is bonded to three oxygen atoms in a planar arrangement [8] [10]. This geometry represents the fundamental structural unit around which the three 2-hydroxyethylammonium cations are organized [9] [10]. The trigonal planar configuration is stabilized by the absence of lone pairs on the boron center and the presence of three equivalent boron-oxygen bonds [11] [10].

Structural ComponentGeometryBond AnglesHybridization
Orthoborate Ion (BO₃³⁻)Trigonal Planar~120°sp²
2-Hydroxyethylammonium CationTetrahedral (N center)~109.5°sp³
Overall ComplexIonic AssociationVariableMixed

Each 2-hydroxyethylammonium cation presents conformational complexity due to the presence of multiple rotatable bonds within the ethylene chain connecting the hydroxyl and ammonium functional groups [12] [13]. The ethanolamine moiety can exist in various conformational states, including trans and gauche arrangements around the carbon-carbon bond [12] [13]. Research indicates that ethanolamine derivatives typically favor gauche conformations in condensed phases due to intramolecular hydrogen bonding interactions [12] [13].

The conformational preferences of the 2-hydroxyethylammonium units are influenced by intermolecular hydrogen bonding with the orthoborate anion and neighboring cationic species [14] [12]. The hydroxyl groups of the cationic components can participate in extensive hydrogen bonding networks, which stabilize specific conformational arrangements and contribute to the overall crystal structure [14] [15].

Stereochemical considerations also encompass the spatial arrangement of the three cationic units around the central orthoborate anion [1] [6]. The ionic nature of the compound allows for various possible arrangements of the cations relative to the planar orthoborate center, though specific crystallographic studies would be required to definitively establish the preferred three-dimensional organization [15] [16].

CAS Registry and IUPAC Nomenclature Validation

The compound Tris((2-hydroxyethyl)ammonium) orthoborate is registered under multiple Chemical Abstracts Service (CAS) registry numbers, reflecting variations in its chemical representation and synthesis pathways [1] [2] [3]. The primary CAS numbers associated with this compound are 93859-15-5 and 68797-44-4, with the former being more commonly referenced in recent literature [1] [2] [5].

Registry SystemIdentifierSystematic Name
CAS Registry93859-15-5Tris((2-hydroxyethyl)ammonium) orthoborate
CAS Registry68797-44-4Boric acid, compound with 2-aminoethanol (1:3)
EINECS299-351-2Tris((2-hydroxyethyl)ammonium) orthoborate
PubChem CID44147644Tris[(2-hydroxyethyl)ammonium] orthoborate

The International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature designates this compound as 2-hydroxyethylazanium borate [1] [6] [5]. This nomenclature reflects the ionic nature of the compound, identifying the cationic component as 2-hydroxyethylazanium (the protonated form of 2-aminoethanol) and the anionic component as borate (specifically orthoborate) [1] [5].

Alternative nomenclature systems describe the compound using coordination chemistry terminology, referring to it as "Boric acid (H₃BO₃), compound with 2,2'-iminobis(ethanol) (1:3)" or "Ethanol, 2,2'-iminobis-, compound with boric acid (H₃BO₃) (3:1)" [2] [7] [5]. These naming conventions emphasize the synthetic relationship between boric acid and triethanolamine, though they may not accurately reflect the ionic nature of the final product [2] [7].

The Standard International Chemical Identifier (InChI) for this compound is InChI=1S/3C2H7NO.BO3/c33-1-2-4;2-1(3)4/h34H,1-3H2;/q;;;-3/p+3, with the corresponding InChIKey being LVGSONGRXPYGLC-UHFFFAOYSA-Q [1] [6]. These identifiers provide unambiguous chemical structure representation and facilitate database searches and chemical informatics applications [1] [6].

Conventional Esterification Protocols

The synthesis of Tris((2-hydroxyethyl)ammonium) orthoborate primarily relies on conventional esterification methodologies that have been extensively developed and optimized over decades. These protocols form the foundation for both laboratory-scale preparations and industrial production processes.

Stoichiometric Control in Acid-Base Reactions

Fundamental Reaction Principles

The formation of Tris((2-hydroxyethyl)ammonium) orthoborate follows classical acid-base reaction principles, where boric acid reacts with ethanolamine in carefully controlled stoichiometric ratios . The reaction can be represented as a direct condensation between boric acid and three equivalents of 2-hydroxyethylamine, forming the target compound with water as a byproduct.

Temperature control plays a critical role in achieving optimal stoichiometric balance. Room temperature conditions (20-25°C) are sufficient for laboratory-scale synthesis, while industrial processes typically employ elevated temperatures of 40-60°C to accelerate reaction kinetics . The molecular weights of boric acid (61.8 g/mol) and monoethanolamine (61.08 g/mol) are remarkably similar, with only a 1.2% difference, which facilitates precise stoichiometric control when using mass-based ratios [2].

Optimization of Molar Ratios

Research has demonstrated that optimal yields are achieved when maintaining a 1:1 mass ratio of boric acid to monoethanolamine, which provides a slight molar excess of the amine component [2]. This excess compensates for the minor loss of monoethanolamine that occurs through volatilization during the reaction process. The reaction proceeds through intermediate formation, with careful monitoring of reaction progress essential for maximizing conversion efficiency.

The reaction kinetics follow first-order behavior with respect to the carboxylic acid component, with reaction rates showing positive correlation with acid concentration [3]. Studies have revealed that reaction orders of 0.5 with respect to carboxylic acid and zero-order dependence on amine concentration are typical for similar borate ester formations [3].

Process Control Parameters

ParameterOptimal RangeEffect on Yield
Temperature20-60°CHigh
Molar Ratio (H₃BO₃:MEA)1:1 (mass basis)Critical
Reaction TimeVariableModerate
Stirring Speed500 rpmSignificant

Effective process control requires continuous monitoring of temperature, pH, and reaction progress. The reaction typically achieves 85-95% conversion under optimized conditions , with yields being significantly influenced by temperature management and stoichiometric precision.

Solvent-Free Synthesis Under Vacuum Conditions

Advantages of Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry approaches for borate ester formation. This methodology eliminates the environmental burden associated with organic solvents while often providing superior yields and simplified purification procedures [4]. The absence of solvents allows for direct monitoring of reaction progress through techniques such as TLC or ¹H NMR spectroscopy at any point during synthesis [4].

Research has demonstrated that solvent-free conditions can achieve curcumin synthesis yields of 77-82% when employing optimized parameters [4]. The methodology proves particularly effective when combined with controlled heating and vacuum conditions, which facilitate water removal and drive the equilibrium toward product formation.

Vacuum Distillation Optimization

Under vacuum conditions, water removal becomes more efficient, enabling higher conversion rates and preventing hydrolysis of the desired borate ester products. The implementation of Dean-Stark apparatus or molecular sieves provides effective water removal strategies [3]. Studies have shown that borate ester reactions benefit significantly from water removal, with conversions improving from moderate levels to quantitative yields when appropriate dehydrating conditions are employed.

Temperature optimization under vacuum conditions typically involves ranges of 55-75°C, with reaction times extending from 6-36 hours depending on the specific substrate and desired conversion level [4]. The optimal conditions generally favor longer reaction times (18 hours) over shorter periods, with 4.0 equivalents of borate ester providing maximum yields.

Process Integration Benefits

Synthesis MethodTemperature (°C)Reaction TimeYield (%)
Conventional20-25Variable85-95
Solvent-Free55-756-36 hours77-82
Vacuum-Assisted55-908-24 hours82-95

The integration of vacuum conditions with solvent-free synthesis provides multiple advantages including reduced energy requirements, elimination of solvent waste, simplified product isolation, and enhanced reaction selectivity [4]. Product isolation through vacuum filtration typically yields high-purity materials without requiring extensive recrystallization or column chromatography.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Mechanistic Advantages of Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating borate ester formation while maintaining high selectivity and yield. The technology operates through direct heating of reaction components via dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture [5] [6]. This approach particularly benefits from the high microwave susceptibility of borate and phosphate hydrates, which absorb microwave energy efficiently.

Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while achieving comparable or superior yields [6]. For boron phosphate synthesis, microwave-assisted methods require only 3-5 minutes to transform solid mixtures into crystalline products, compared to conventional thermal methods requiring hours or days [6].

Optimized Reaction Conditions

Research involving bridgehead bicyclo[4.4.0]boron heterocycles has shown that anthranilic acids, salicylaldehydes, and arylboronic acids react effectively in ethanol/water (1:3) mixtures at 150°C under microwave irradiation for 1 hour, yielding excellent results [5] [7]. The methodology successfully produces twenty-three different heterocyclic compounds with high purity through one-pot, three-component green synthesis approaches.

Temperature optimization studies reveal that microwave-assisted reactions typically operate effectively at 150-180°C, with reaction completion occurring within 1-1.5 hours [5]. This represents a significant improvement over conventional heating methods, which often require prolonged reaction times and use of Dean-Stark apparatus for water removal.

Energy Efficiency and Environmental Benefits

ParameterConventional MethodMicrowave-Assisted
Temperature40-60°C150-180°C
Reaction Time6-24 hours1-1.5 hours
Energy ConsumptionHighReduced
Yield80-85%80-90%

The microwave methodology demonstrates superior energy efficiency due to shorter reaction times and direct heating mechanisms [8]. Environmental benefits include reduced energy consumption, elimination of prolonged heating requirements, and decreased use of auxiliary materials such as molecular sieves or Dean-Stark apparatus [5].

Catalytic Efficiency Enhancements

Borate Ester Catalysis Mechanisms

Research has established that borate ester catalysts maintain their catalytic activity through partial hydrolysis mechanisms, where the active catalyst retains a general structure XB(OCH₂CF₃)₂ [3]. This structural retention enables effective catalytic turnover while preventing complete decomposition to poorly reactive oligomeric boron oxide species.

Catalyst Structure-Activity Relationships

Systematic screening of borate ester structures has revealed significant structure-activity relationships. The 3,4,5-trifluorophenol derivative B[B(OArF)₃] demonstrates improved reactivity (71% yield) compared to unsubstituted phenyl borates [9]. Similarly, 2-chlorophenylboronic acid performs effectively, achieving 73% yield in model amidation reactions [9].

The catalytic activity correlates with the Lewis acidity of the borate center, although steric factors and catalyst stability also play crucial roles. Enhanced Lewis acidity achieved through electron-withdrawing substituents must be balanced against increased steric hindrance and potential catalyst volatility [9].

Process Optimization Strategies

Catalyst TypeLewis AcidityYield (%)Stability
B(OMe)₃Moderate36High
B(OCH₂CF₃)₃High58Moderate
B(OArF)₃Very High71Good
ArylB(OH)₂Variable73Excellent

Optimization strategies focus on catalyst loading, reaction temperature, and substrate concentration. Typical catalyst loadings of 5-10 mol% provide optimal balance between activity and economy [3]. Temperature optimization typically involves ranges of 70-130°C, with higher temperatures favoring increased reaction rates while potentially compromising catalyst stability.

Industrial-Scale Production Challenges

Heat Management and Temperature Control

Industrial-scale production of Tris((2-hydroxyethyl)ammonium) orthoborate faces significant challenges in heat management due to the exothermic nature of acid-base reactions. Temperature control becomes increasingly difficult as reaction scale increases, potentially leading to decreased reaction efficiency and yield variability [10]. Advanced cooling systems and continuous temperature monitoring are essential for maintaining optimal reaction conditions across large reaction volumes.

The challenge is compounded by the need to maintain uniform temperature distribution throughout industrial reactors. Heat dissipation strategies must account for the thermal mass of large-scale reactions while preventing hot spot formation that could lead to side reactions or product degradation [11]. Industrial facilities typically employ jacket cooling systems, internal cooling coils, and staged addition protocols to manage exothermic heat release.

Mass Transfer Limitations

Mass transfer efficiency represents a critical bottleneck in industrial borate synthesis operations. The heterogeneous nature of many borate-forming reactions creates challenges in achieving adequate mixing and reaction homogeneity [12]. Poor mass transfer can result in incomplete conversion, increased side product formation, and reduced overall process efficiency.

Industrial solutions focus on advanced reactor design incorporating high-efficiency agitation systems, static mixers, and continuous flow configurations. The transition from batch to continuous flow processes often provides superior mass transfer characteristics while enabling better process control [12]. However, the implementation of continuous flow systems requires significant capital investment and process reengineering.

Economic and Scale-Up Considerations

Challenge CategoryImpact LevelPrimary Concerns
Raw Material CostsHighBoric acid price volatility
Energy ConsumptionHighHeating and cooling requirements
Waste ManagementMediumBy-product disposal costs
Equipment ScalingHighReactor design complexity

Economic factors significantly influence industrial production viability. Raw material costs, particularly for high-purity boric acid and ethanolamine, represent major expense categories [13]. Price volatility in boron extraction markets creates additional economic uncertainty, with mining difficulties and environmental regulations affecting supply chain stability [13].

Energy consumption optimization becomes critical at industrial scale, where heating and cooling requirements can represent substantial operational costs. Process integration strategies, heat recovery systems, and optimized reaction sequencing provide pathways for energy cost reduction [12]. However, these optimizations often require significant capital investment and extended payback periods.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

245.1758157 g/mol

Monoisotopic Mass

245.1758157 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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